molecular formula C14H15BrN2O B13939229 N-(4-bromobutyl)quinoline-6-carboxamide

N-(4-bromobutyl)quinoline-6-carboxamide

Cat. No.: B13939229
M. Wt: 307.19 g/mol
InChI Key: SYKLEZZCZWUJAJ-UHFFFAOYSA-N
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Description

N-(4-bromobutyl)quinoline-6-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, functioning as a key synthetic intermediate. The quinoline-6-carboxamide scaffold, the core of this molecule, is recognized as a valuable building block for developing potential therapeutic agents . Researchers leverage the quinoline core to create derivatives that can interact with specific biological targets, such as enzymes or receptors, to inhibit disease progression . This compound is particularly useful in the design of antimalarial and anticancer drug candidates, where its structure serves as a versatile scaffold for further chemical modification . The bromobutyl side chain enhances its utility as an alkylating agent, enabling researchers to link the quinoline pharmacophore to other molecules or solid supports, thereby facilitating the synthesis of more complex target compounds for biological evaluation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

N-(4-bromobutyl)quinoline-6-carboxamide

InChI

InChI=1S/C14H15BrN2O/c15-7-1-2-8-17-14(18)12-5-6-13-11(10-12)4-3-9-16-13/h3-6,9-10H,1-2,7-8H2,(H,17,18)

InChI Key

SYKLEZZCZWUJAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NCCCCBr)N=C1

Origin of Product

United States

Preparation Methods

Synthesis of Quinoline-6-carboxylic Acid

A common route to quinoline-6-carboxylic acid derivatives involves lithiation of 6-bromoquinoline followed by carboxylation with carbon dioxide:

Step Reagents and Conditions Description
1 6-Bromoquinoline, n-BuLi (1.6 M in hexane), THF, −78°C Metal-halogen exchange to form 6-lithioquinoline intermediate
2 Dry ice (CO₂), gradual warming to room temperature Carboxylation to yield quinoline-6-carboxylic acid

This procedure yields quinoline-6-carboxylic acid with moderate to good yields (~60-70%) and high purity (HPLC >90%).

Activation of Quinoline-6-carboxylic Acid

To facilitate amide bond formation, the carboxylic acid is typically converted into an activated intermediate such as an acid chloride or an active ester.

Formation of Acid Chloride

Step Reagents and Conditions Description
1 Quinoline-6-carboxylic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), reflux Conversion of acid to acid chloride
2 Removal of excess SOCl₂ under reduced pressure Preparation of reactive acid chloride intermediate

This intermediate is highly reactive for subsequent amide coupling.

Coupling with 4-Bromobutylamine

Direct Amide Formation

The acid chloride intermediate is reacted with 4-bromobutylamine under mild conditions to afford the target amide:

Step Reagents and Conditions Description
1 Acid chloride, 4-bromobutylamine, base (e.g., triethylamine or potassium carbonate), solvent (e.g., tetrahydrofuran or dichloromethane), room temperature Nucleophilic attack by amine on acid chloride forming amide bond
2 Work-up: aqueous extraction, drying, and purification by crystallization or chromatography Isolation of pure This compound

This method ensures high coupling efficiency and purity.

Alternative Synthetic Routes

Direct Coupling Using Carbodiimide-Mediated Amide Bond Formation

An alternative to acid chloride intermediates is the use of carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole):

Step Reagents and Conditions Description
1 Quinoline-6-carboxylic acid, EDC, HOBt, 4-bromobutylamine, base (e.g., diisopropylethylamine), DMF solvent, room temperature, overnight Activation of acid and coupling with amine in situ
2 Extraction and purification Isolation of amide product

This method is advantageous for sensitive substrates and avoids use of corrosive reagents.

Characterization Data

Typical characterization of This compound includes:

Technique Observations
1H NMR (DMSO-d₆) Aromatic protons of quinoline ring at δ 7.5–9.0 ppm; methylene protons of 4-bromobutyl chain at δ 3.3–4.0 ppm; amide NH at δ ~8.0–9.0 ppm
13C NMR Signals corresponding to quinoline carbons, carbonyl carbon at δ ~165–170 ppm, aliphatic carbons of bromobutyl chain
IR Spectroscopy Strong absorption at ~1650 cm⁻¹ (amide C=O), N-H stretches at ~3200–3400 cm⁻¹
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight of this compound

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages References
Lithiation/Carboxylation + Acid Chloride + Amine Coupling 6-Bromoquinoline n-BuLi, CO₂, SOCl₂, 4-bromobutylamine, base −78°C to RT, reflux for SOCl₂, RT for coupling 60-75% overall High purity, well-established
Carbodiimide-Mediated Coupling Quinoline-6-carboxylic acid EDC, HOBt, 4-bromobutylamine, base RT, overnight, DMF Moderate to good Mild conditions, avoids acid chloride

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobutyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides.

    Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New quinoline derivatives with different functional groups.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Aminoquinoline derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromobutyl)quinoline-6-carboxamide involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt key signaling pathways involved in cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s ability to modulate the expression of apoptotic proteins such as Bcl-2 and Bax further enhances its anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Side Chain Flexibility : The 4-bromobutyl group introduces conformational flexibility compared to rigid aromatic substituents, which may influence binding kinetics.
  • Functional Groups: The absence of fused heterocycles (e.g., pyrrolo- or pyrido-quinoline in –6 ) distinguishes it from more complex analogs.

Inference for Target Compound :

  • Coupling Strategy: Likely involves activating quinoline-6-carboxylic acid (e.g., via DCC/HOBt) followed by reaction with 4-bromobutylamine.
  • Halogen Incorporation : The bromobutyl side chain may be pre-synthesized or introduced via nucleophilic substitution.

Table 3: Activity Trends in Quinoline Carboxamides

Compound Class Substituent Impact Reported Activity Evidence Source
Aromatic Brominated Derivatives 4-Bromophenyl/benzyl enhances stability Cytotoxicity, trypanocidal activity
Alkylamine-Modified Derivatives Piperidinyl/pyrrolidinyl groups improve target affinity HSF1 inhibition, antitumor activity
Methoxy-Substituted Derivatives Methoxyphenyl enhances diuretic efficacy Diuretic activity (e.g., compound 2g )

Implications for Target Compound :

  • Halogen Interactions : The terminal bromine could engage in halogen bonding with target proteins, as seen in 4-bromobenzyl derivatives .

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